3-Fold Higher Dopamine Transporter (DAT) Inhibition Potency Versus Methylphenidate in Rat Brain Synaptosomes
In a direct head-to-head comparison using [3H]dopamine uptake assays in rat brain synaptosomes, (±)-threo-4F-MPH inhibited the dopamine transporter with an IC50 of 61 nM, whereas racemic (±)-threo-methylphenidate (MPH) exhibited an IC50 of 131 nM. This represents a 3-fold higher potency for 4F-MPH over the clinical reference compound . The 4F-MPH racemic mixture itself showed an IC50 of 66 nM, confirming that the threo isomer is the principal driver of activity .
| Evidence Dimension | Dopamine transporter (DAT) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 61 nM ( (±)-threo-4F-MPH) |
| Comparator Or Baseline | IC50 = 131 nM ( (±)-threo-methylphenidate, MPH) |
| Quantified Difference | 3-fold more potent (61 nM vs. 131 nM) |
| Conditions | Rat brain synaptosomal [3H]dopamine uptake assay; McLaughlin et al. 2017 Drug Test Anal. |
Why This Matters
A 3-fold potency difference at the primary therapeutic target (DAT) means that 4F-MPH cannot be dose-equivalent substituted for methylphenidate in any neuropharmacology assay without risking significant underestimation of dopaminergic effects.
- [1] McLaughlin G, Morris N, Kavanagh PV, Power JD, Dowling G, Twamley B, O'Brien J, Hessman G, Murphy B, Walther D, Partilla JS, Baumann MH, Brandt SD. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. Drug Test Anal. 2017 Mar;9(3):347-357. doi:10.1002/dta.2167. IC50 values for DAT: (±)-threo-4F-MPH = 61 nM; MPH = 131 nM; 4F-MPH mixture = 66 nM. View Source
